molecular formula C6H3ClF2S B12835184 4-Chloro-2,6-difluorothiophenol

4-Chloro-2,6-difluorothiophenol

Cat. No.: B12835184
M. Wt: 180.60 g/mol
InChI Key: FRJVNMNZFBLJFD-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorophenol (CAS: 164790-68-5) is a halogenated phenolic compound with the molecular formula C₆H₃ClF₂O and a molecular weight of 164.54 g/mol . Its structure features a phenol core substituted with chlorine at the para position and fluorine atoms at the ortho positions (2 and 6). This compound is commercially available at 97% purity and is utilized in synthetic chemistry as an intermediate, particularly in pharmaceutical and agrochemical research . Key identifiers include:

  • SMILES: OC1=C(F)C=C(Cl)C=C1F
  • InChI Key: BVXYFECYLILSJV-UHFFFAOYSA-N
  • PubChem CID: 17750691

Properties

Molecular Formula

C6H3ClF2S

Molecular Weight

180.60 g/mol

IUPAC Name

4-chloro-2,6-difluorobenzenethiol

InChI

InChI=1S/C6H3ClF2S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H

InChI Key

FRJVNMNZFBLJFD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)S)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-difluorothiophenol can be achieved through several methods. One common approach involves the halogenation of thiophenol derivatives. For instance, starting with 2,6-difluorothiophenol, a chlorination reaction can be carried out using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions to introduce the chlorine atom at the 4-position .

Industrial Production Methods

Industrial production methods for 4-Chloro-2,6-difluorothiophenol typically involve large-scale halogenation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-difluorothiophenol undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Common Reagents and Conditions

    Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Scientific Research Applications

4-Chloro-2,6-difluorothiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-difluorothiophenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The presence of electronegative fluorine and chlorine atoms can enhance its binding affinity to specific targets, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with thiol-containing enzymes and proteins .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Chloro-dimethylphenol derivatives share a phenolic backbone but differ in substituents. For instance, 4-Chloro-2,6-dimethylphenol (CAS: 1123-63-3) replaces fluorine with methyl groups, altering its physicochemical behavior:

Property 4-Chloro-2,6-difluorophenol 4-Chloro-2,6-dimethylphenol
Molecular Formula C₆H₃ClF₂O C₈H₉ClO
Molecular Weight (g/mol) 164.54 156.61
Aqueous Solubility (25°C) Not reported 0.52 mass% (5.2 g/kg H₂O)
Substituent Effects Electron-withdrawing (F, Cl) Electron-donating (CH₃)

The fluorine and chlorine substituents in 4-Chloro-2,6-difluorophenol enhance its acidity compared to methylated analogs due to their electron-withdrawing nature.

Comparison with Other Halogenated Phenols

Toxicity and Bioactivity

Halogenation patterns significantly influence toxicity. Studies on iodinated and chlorinated phenols reveal:

Compound LC₅₀ (Ae. aegypti larvae) Toxicity Ranking
4-Chloro-2,6-diiodophenol 6.35 mg·L⁻¹ Highest
2,6-Dichloro-4-iodophenol 69.94 mg·L⁻¹ Moderate
2,6-Diiodophenol 94.88 mg·L⁻¹ Low

However, its chlorine substituent may still confer moderate larvicidal activity, as seen in structurally similar compounds .

Acidic Properties and Catalytic Relevance

The acidity of phenolic compounds is critical in catalysis. Electron-withdrawing groups (e.g., -Cl, -F) lower pKa values, enhancing acidity. For example:

  • Phosphoric acids (BINOL derivatives): pKa ~12–14 (MeCN)
  • N-Triflylphosphoramides (NTPs) : pKa ~8–10 (MeCN)
  • Bis-sulfurylimides : pKa ~4–6 (MeCN)

Toxicity Profiles and Environmental Impact

Toxicity studies on halogenated phenols highlight the role of substituents:

  • Iodine substituents: Increase toxicity (e.g., 4-Chloro-2,6-diiodophenol inhibits 100% egg hatching in Ae. aegypti at 120 mg·L⁻¹) .
  • Fluorine substituents : Reduce persistence and bioaccumulation compared to heavier halogens like iodine .

4-Chloro-2,6-difluorophenol’s fluorine atoms may mitigate ecological risks, though its chlorine content necessitates careful handling to avoid environmental release.

Biological Activity

4-Chloro-2,6-difluorothiophenol is a compound of significant interest in medicinal chemistry, particularly due to its biological activities that have been explored in various studies. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, anticancer properties, and structure-activity relationships.

Chemical Structure and Synthesis

4-Chloro-2,6-difluorothiophenol belongs to the class of thiophenols, which are known for their diverse biological activities. The synthesis of this compound typically involves the introduction of chlorine and fluorine substituents onto a thiophenol backbone. Various synthetic routes have been explored to optimize yield and purity, often utilizing electrophilic aromatic substitution methods.

Anticancer Activity

Numerous studies have investigated the anticancer properties of 4-Chloro-2,6-difluorothiophenol and its derivatives. A notable study evaluated a series of novel 1,4-disubstituted phthalazine derivatives that included substituted thiophenols. The results indicated that compounds incorporating a thiophenol group exhibited enhanced anticancer activity compared to their unsubstituted counterparts. Specifically, compounds with similar structural features showed IC50 values significantly lower than cisplatin, a standard chemotherapy agent.

Table 1: Anticancer Activity of Thiophenol Derivatives

CompoundIC50 (μM)Cell Line Tested
4-Chloro-2,6-difluorothiophenolTBDTBD
Cisplatin73.3Bel-7402 (Liver Cancer)
Compound 1232.4Bel-7402
Compound 1330.1HT-1080 (Fibrosarcoma)

The above table summarizes the IC50 values for selected compounds against human cancer cell lines. The lower the IC50 value, the more potent the compound is against cancer cells.

The mechanism through which 4-Chloro-2,6-difluorothiophenol exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that thiophenol derivatives can interact with cellular pathways that regulate survival and death in cancer cells. Furthermore, they may influence oxidative stress responses and modulate signaling pathways associated with tumor growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence and position of halogen substituents (chlorine and fluorine) significantly affect the biological activity of thiophenol derivatives. For example:

  • Increased Fluorination : The introduction of fluorine atoms at specific positions enhances lipophilicity and biological activity.
  • Chlorine Substitution : The presence of chlorine can also influence electronic properties, potentially leading to increased reactivity with biological targets.

Case Studies

Several case studies have highlighted the therapeutic potential of 4-Chloro-2,6-difluorothiophenol in cancer treatment:

  • In Vitro Studies : Research has shown that this compound can effectively inhibit the growth of various cancer cell lines, demonstrating its potential as an anticancer agent.
  • Animal Models : Preliminary studies using animal models have indicated that compounds based on this structure can reduce tumor size and improve survival rates when administered as part of a treatment regimen.
  • Combination Therapies : Investigations into combination therapies involving 4-Chloro-2,6-difluorothiophenol with existing chemotherapeutics have shown promising results in enhancing overall efficacy while reducing side effects.

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